(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride
Overview
Description
(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClN. It is a derivative of phenylethylamine and is known for its chiral properties, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Reduction of (R)-1-(2,5-Dimethylphenyl)ethanone: The compound can be synthesized by reducing (R)-1-(2,5-Dimethylphenyl)ethanone using reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Amination of (R)-1-(2,5-Dimethylphenyl)ethanol: Another method involves the amination of (R)-1-(2,5-Dimethylphenyl)ethanol using ammonia in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form (R)-1-(2,5-Dimethylphenyl)ethanone.
Reduction: The compound can be reduced to (R)-1-(2,5-Dimethylphenyl)ethanol.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide (CrO₃) in acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Using nucleophiles like halides in the presence of a base.
Major Products Formed:
Oxidation: (R)-1-(2,5-Dimethylphenyl)ethanone
Reduction: (R)-1-(2,5-Dimethylphenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride is used in various fields:
Chemistry: It serves as a chiral building block in organic synthesis.
Biology: It is used in the study of enzyme-substrate interactions.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride is similar to other chiral amines, such as (S)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride and (R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride. its unique chiral center and specific substituents make it distinct in terms of reactivity and biological activity.
Comparison with Similar Compounds
(S)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride
(R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride
(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Properties
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCTHGENBYORR-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704147 | |
Record name | (1R)-1-(2,5-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856646-07-6 | |
Record name | Benzenemethanamine, α,2,5-trimethyl-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856646-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-(2,5-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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